tert-Butyl 3-(2-methoxy-2-oxo-ethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
CAS No.: 1823228-34-7
Cat. No.: VC11665988
Molecular Formula: C15H25NO4
Molecular Weight: 283.36 g/mol
* For research use only. Not for human or veterinary use.
![tert-Butyl 3-(2-methoxy-2-oxo-ethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate - 1823228-34-7](/images/structure/VC11665988.png)
Specification
CAS No. | 1823228-34-7 |
---|---|
Molecular Formula | C15H25NO4 |
Molecular Weight | 283.36 g/mol |
IUPAC Name | tert-butyl 3-(2-methoxy-2-oxoethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate |
Standard InChI | InChI=1S/C15H25NO4/c1-15(2,3)20-14(18)16-11-5-6-12(16)8-10(7-11)9-13(17)19-4/h10-12H,5-9H2,1-4H3 |
Standard InChI Key | GBWKAWQBCUMBKJ-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1C2CCC1CC(C2)CC(=O)OC |
Canonical SMILES | CC(C)(C)OC(=O)N1C2CCC1CC(C2)CC(=O)OC |
Introduction
Chemical Identity and Structural Features
Molecular Framework
The compound belongs to the azabicyclo[3.2.1]octane family, characterized by a seven-membered bicyclic structure with a nitrogen atom at the bridgehead position. The core structure is modified by two functional groups:
-
tert-Butyl carbamate at the 8-position, which enhances steric protection and metabolic stability.
-
2-Methoxy-2-oxo-ethyl substituent at the 3-position, introducing both ester and ether functionalities .
Molecular Formula and Weight
Synthesis and Reaction Pathways
Key Precursors
The synthesis of azabicyclo[3.2.1]octane derivatives typically begins with tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS 185099-67-6), a well-characterized intermediate . This ketone precursor undergoes functionalization at the 3-position via enolate chemistry.
Example Reaction Sequence:
-
Enolate Formation: Treatment with a strong base (e.g., LDA or NaHMDS) at low temperatures generates a reactive enolate .
-
Electrophilic Quenching: The enolate reacts with electrophiles such as methyl bromoacetate to introduce the methoxy-oxo-ethyl group .
Yield Optimization
-
Solvent Systems: THF or dichloromethane are preferred for enolate stability .
-
Temperature Control: Reactions are conducted at -78°C to minimize side reactions .
-
Purification: Flash chromatography with ethyl acetate/hexane mixtures achieves >90% purity .
Physicochemical Properties
Partition Coefficients and Solubility
-
logP (Predicted): 1.61–2.49 (similar to tert-butyl 3-oxo analogs) .
-
Water Solubility: ~3.67 mg/mL, classified as "soluble" due to the ester moiety .
Spectral Data
-
IR Spectroscopy: Expected peaks at 1740 cm⁻¹ (ester C=O) and 1690 cm⁻¹ (carbamate C=O) .
-
¹H NMR: Key signals include:
Pharmacological and Industrial Applications
Drug Intermediate
The compound serves as a precursor for neuromodulators and antiviral agents, leveraging the azabicyclo[3.2.1]octane core’s ability to cross the blood-brain barrier .
Chemical Biology
Its ester group enables conjugation with fluorescent probes for imaging studies, as seen in related bicyclic amines .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume